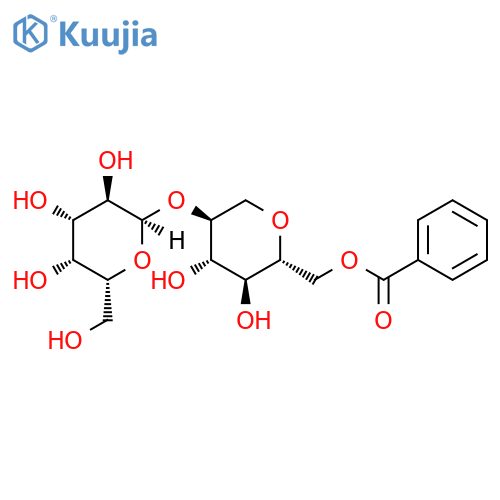Cas no 914111-18-5 (D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate)

914111-18-5 structure
商品名:D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate
D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate 化学的及び物理的性質
名前と識別子
-
- D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate
- polygalatenoside A
- 914111-18-5
-
- インチ: 1S/C19H26O11/c20-6-10-13(21)16(24)17(25)19(29-10)30-12-8-27-11(14(22)15(12)23)7-28-18(26)9-4-2-1-3-5-9/h1-5,10-17,19-25H,6-8H2/t10-,11-,12+,13+,14-,15-,16+,17-,19-/m1/s1
- InChIKey: XPLUCTLVBMERBE-GEEHQXQASA-N
- ほほえんだ: O([C@H]1CO[C@H](COC(C2C=CC=CC=2)=O)[C@@H](O)[C@@H]1O)[C@]1([H])[C@@H]([C@@H](O)[C@@H](O)[C@@H](CO)O1)O
計算された属性
- せいみつぶんしりょう: 430.14751164g/mol
- どういたいしつりょう: 430.14751164g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 11
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 555
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.755
- トポロジー分子極性表面積: 175Ų
D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P463893-1mg |
D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate |
914111-18-5 | ≥95%(LC/MS-ELSD) | 1mg |
¥2880.90 | 2023-09-01 | |
| AN HUI ZE SHENG Technology Co., Ltd. | SMB00542-1mg |
914111-18-5 | ≥95%(LC/MS-ELSD) | 1mg |
¥4513.73 | 2023-09-15 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00542-1MG |
Polygalatenoside A |
914111-18-5 | 1mg |
¥4513.73 | 2023-09-13 |
D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate 関連文献
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
914111-18-5 (D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate) 関連製品
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
